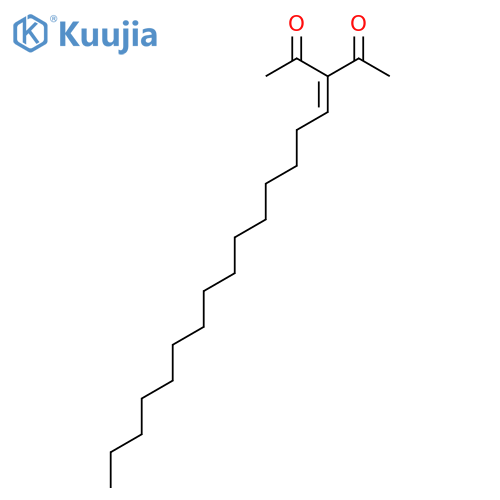Cas no 1314006-43-3 (KAT modulator-1)

KAT modulator-1 structure
商品名:KAT modulator-1
KAT modulator-1 化学的及び物理的性質
名前と識別子
-
- HY-153768
- CS-0850469
- KAT modulator-1
- CHEMBL1797710
- 1314006-43-3
-
- インチ: 1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3
- InChIKey: IHNCRYVYEGKPQM-UHFFFAOYSA-N
- ほほえんだ: O=C(C)/C(/C(C)=O)=C/CCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 308.271530387g/mol
- どういたいしつりょう: 308.271530387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 15
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- トポロジー分子極性表面積: 34.1Ų
KAT modulator-1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-153768-5mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 5mg |
¥1580 | 2024-07-23 | |
| MedChemExpress | HY-153768-25mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 25mg |
¥5060 | 2024-07-23 | |
| Ambeed | A2417369-1mg |
KAT modulator-1 |
1314006-43-3 | 98% | 1mg |
$70.0 | 2024-07-17 | |
| Ambeed | A2417369-5mg |
KAT modulator-1 |
1314006-43-3 | 98% | 5mg |
$158.0 | 2024-07-17 | |
| Ambeed | A2417369-25mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 25mg |
$104.0 | 2025-03-01 | |
| Ambeed | A2417369-50mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 50mg |
$176.0 | 2025-03-01 | |
| Ambeed | A2417369-100mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 100mg |
$298.0 | 2025-03-01 | |
| Ambeed | A2417369-1g |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 1g |
$1365.0 | 2025-03-01 | |
| MedChemExpress | HY-153768-10mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 10mg |
¥2530 | 2024-07-23 | |
| Ambeed | A2417369-10mg |
KAT modulator-1 |
1314006-43-3 | 98% | 10mg |
$253.0 | 2024-07-17 |
KAT modulator-1 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1314006-43-3 (KAT modulator-1) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1314006-43-3)KAT modulator-1

清らかである:99%/99%
はかる:10mg/25mg
価格 ($):228/455